molecular formula C12H13N B3323718 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1689-20-9

2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3323718
CAS RN: 1689-20-9
M. Wt: 171.24 g/mol
InChI Key: WPKUJASRSJBGJR-UHFFFAOYSA-N
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Description

The compound “2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a prop-2-yn-1-yl group attached to it, which is a type of alkyne .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction analysis . The structure of these compounds can be influenced by the presence of the prop-2-yn-1-yl group .


Chemical Reactions Analysis

Certain reactions involving prop-2-yn-1-yl groups have been studied. For example, the terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a solid at room temperature and has a molecular weight of 189.64 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The compound 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, a variant of the target molecule, is synthesized from 1,3-cyclohexadione through a series of reactions including imidization, Michael reaction-intermolecular cyclization, and alkylation (Ding Jun-jie, 2013).

  • Synthetic Derivatives : Derivatives of tetrahydroisoquinoline, such as 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, have been synthesized and studied for their adrenergic blocking and sympatholytic activities (A. A. Aghekyan et al., 2017).

  • Complex Compound Synthesis : The synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides demonstrates the compound's versatility in forming complex structures. These synthesized compounds have shown hemostatic properties (E. S. Limanskii et al., 2009).

Biological and Pharmaceutical Research

  • Biological Activity : Synthesis of derivatives like 1,2,3,4-tetrahydroquinoline hybrids has been investigated for their biological activities, including antioxidant and antitryptic effects (S. Manolov et al., 2022).

  • Potential Therapeutic Applications : Research on substituted 1,2,3,4-tetrahydroisoquinolines has explored their potential as anticancer agents, highlighting the molecule's relevance in developing pharmaceuticals (K. Redda et al., 2010).

  • Neurological Research : Tetrahydroisoquinoline derivatives have been identified in both parkinsonian and normal human brains, suggesting a role in neurological conditions and potential as neurotoxins (T. Niwa et al., 1987).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, certain compounds with a prop-2-yn-1-yl group have been labeled with a GHS07 pictogram, indicating that they may be harmful if swallowed .

properties

IUPAC Name

2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h1,3-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKUJASRSJBGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

To 1,2,3,4-tetrahydro-isoquinoline (9.4 mmol) in DMF (10 ml), 3-bromo-propyne (4.5 mmol) is added at 0° C. and stirred at room temperature for 18 h. After the reaction mixture is treated with saturated ammonium chloride, the mixture is extracted with AcOEt. The organic layer is washed with brine, dried over magnesium sulfate and evaporated down. The crude product is applied to a silica gel column chromatography, which is eluted with following solvents: n-hexane and n-hexane:AcOEt=1:1 (v/v). The solvent of the latter effluent is removed by evaporation and dried in vacuo to afford the title compound. yield 91.2%, Rf=0.67 (n-hexane:AcOEt=1:5).
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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